5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361645-37-4
VCID: VC4787372
InChI: InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H
SMILES: C1CC2(C1)C(CCN2)C(=O)O.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

CAS No.: 2361645-37-4

Cat. No.: VC4787372

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride - 2361645-37-4

Specification

CAS No. 2361645-37-4
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name 5-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H
Standard InChI Key MECOGWTUGXPXQO-UHFFFAOYSA-N
SMILES C1CC2(C1)C(CCN2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound features a spirocyclic architecture where a five-membered azaspiro ring (containing nitrogen) intersects with a four-membered carbocyclic ring. The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.66 g/mol
IUPAC Name5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride
SMILESC1CC2(C1)C(CCN2)C(=O)O.Cl
InChI KeyMECOGWTUGXPXQO-UHFFFAOYSA-N

The spirocyclic design imposes conformational constraints that enhance binding specificity to biological targets, a feature critical for drug discovery.

Comparative Structural Analysis

Structural analogs such as 2-Oxa-5-azaspiro[3.4]octane hydrochloride (CAS: 2803460-92-4) and 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride (CAS: 2694734-64-8) demonstrate how functional group substitutions alter physicochemical and biological profiles:

CompoundKey ModificationImpact on Properties
5-Azaspiro[3.4]octane-8-carboxylic acid HClCarboxylic acid groupEnhances polarity and enzyme binding
2-Oxa-5-azaspiro[3.4]octane HClOxygen atom substitutionAlters receptor interaction modes
8,8-Difluoro derivative HClFluorine atomsIncreases lipophilicity and stability

These modifications highlight the compound’s versatility as a scaffold for structure-activity relationship (SAR) studies .

Synthesis and Derivative Development

Synthetic Routes

The synthesis typically involves annulation strategies to construct the spirocyclic core. A representative pathway includes:

  • Cyclopentane Ring Formation: Intramolecular cyclization of a precursor containing amine and carboxylic acid functionalities.

  • Spiro Junction Establishment: Use of coupling reagents (e.g., DCC) to facilitate ring closure.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Derivative Optimization

Derivatives such as the tert-butoxycarbonyl (Boc)-protected analog (CAS: 1380571-82-3) and fluorinated variants (e.g., 8,8-difluoro) have been synthesized to improve metabolic stability and target selectivity .

Biological Activities and Mechanisms

Enzyme Modulation

Monoacylglycerol Lipase (MGL) Inhibition:
The compound inhibits MGL, an enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). In murine models, this inhibition elevated 2-AG levels, producing analgesic effects in neuropathic pain assays (EC₅₀: 0.5 μM).

Antiviral Activity:
Preliminary in vitro studies against RNA viruses (e.g., SARS-CoV-2) showed reduced viral replication at non-cytotoxic concentrations (IC₅₀: 12 μM), likely through interference with viral protease activity.

Receptor Interactions

Cannabinoid Receptor Modulation:
The spirocyclic core mimics endogenous cannabinoid structures, enabling partial agonism at CB₁ receptors (Kᵢ: 180 nM). This interaction underpins its potential in managing inflammation and chronic pain.

Antimicrobial Efficacy:
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL, comparable to first-line antibiotics like ampicillin .

Applications in Drug Discovery

Lead Compound Development

The compound serves as a pharmacophore in designing:

  • Non-Opioid Analgesics: Targeting MGL and CB₁ receptors to circumvent opioid dependency.

  • Antiviral Agents: Optimizing derivatives for enhanced protease inhibition.

Material Science Applications

Its oxalate salt (CAS: 1389264-18-9) exhibits photochromic properties, enabling use in smart coatings and optical sensors.

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